Tetrose, 4-phosphate
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Overview
Description
Tetrose, 4-phosphate is a phosphate derivative of a tetrose, which is a monosaccharide containing four carbon atoms. This compound plays a crucial role in various biochemical pathways, including the pentose phosphate pathway and the Calvin cycle . It is an intermediate in the biosynthesis of aromatic amino acids and other essential biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrose, 4-phosphate can be synthesized through enzymatic isomerization and epimerization of D-erythrose 4-phosphate. This process involves the use of specific enzymes such as erythrose-4-phosphate isomerase, which catalyzes the conversion of D-erythrose 4-phosphate to D-erythrulose 4-phosphate and D-threose 4-phosphate . The reaction conditions typically include the presence of cofactors and optimal pH and temperature settings to ensure efficient conversion.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches using microbial fermentation. Specific strains of bacteria or yeast can be genetically engineered to overproduce the enzymes required for the synthesis of this compound. The fermentation process is optimized to achieve high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tetrose, 4-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: Phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific cofactors or catalysts.
Major Products
The major products formed from these reactions include erythrose, erythritol, and other phosphorylated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tetrose, 4-phosphate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Mechanism of Action
Tetrose, 4-phosphate exerts its effects through its role as an intermediate in metabolic pathways. In the pentose phosphate pathway, it is involved in the transaldolase reaction, where it is formed from sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate . This reaction is crucial for the generation of NADPH and ribose-5-phosphate, which are essential for cellular processes such as nucleotide synthesis and antioxidant defense .
Comparison with Similar Compounds
Similar Compounds
Erythrose: A tetrose saccharide with an aldehyde group, part of the aldose family.
Threose: Another tetrose saccharide, differing in the spatial arrangement of hydroxyl groups.
Erythrulose: A ketotetrose with a ketone group, involved in similar metabolic pathways.
Uniqueness
Tetrose, 4-phosphate is unique due to its specific role in the pentose phosphate pathway and the Calvin cycle. Its phosphate group makes it more reactive and versatile in biochemical reactions compared to its non-phosphorylated counterparts .
Properties
IUPAC Name |
(2,3-dihydroxy-4-oxobutyl) dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O7P/c5-1-3(6)4(7)2-11-12(8,9)10/h1,3-4,6-7H,2H2,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHMDNPXVRFFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C=O)O)O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O7P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862242 |
Source
|
Record name | Tetrose, 4-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89418-95-1 |
Source
|
Record name | Tetrose, 4-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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